(4-Methoxyphenyl)methanesulfonic acid
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Overview
Description
(4-Methoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C8H10O4S. It is a derivative of methanesulfonic acid, where a methoxyphenyl group is attached to the methane carbon. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methanesulfonic acid typically involves the sulfonation of 4-methoxybenzyl alcohol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can yield methoxyphenylmethane derivatives.
Substitution: The methanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions may involve the use of nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, methoxyphenylmethane compounds, and substituted methanesulfonic acid derivatives .
Scientific Research Applications
(4-Methoxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methanesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes. The sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The simplest alkylsulfonic acid, used in similar applications but lacks the methoxyphenyl group.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring, used in detergents and surfactants.
Toluene-4-sulfonic acid: Similar structure but with a toluene group instead of methoxyphenyl, used in organic synthesis.
Uniqueness
(4-Methoxyphenyl)methanesulfonic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes where other sulfonic acids may not be as effective .
Properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYGJIETWWKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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